5-Propylpyridin-3-amine
Description
5-Propylpyridin-3-amine is a pyridine derivative characterized by a propyl substituent at the 5-position and an amine group at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their electronic and steric profiles, which influence reactivity, solubility, and biological activity. The amine group at position 3 may participate in hydrogen bonding, affecting intermolecular interactions.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-propylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,2-3,9H2,1H3 |
InChI Key |
WLZVESXNSNHUTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyridin-3-amine typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an alkenylboronic acid with a pyridine derivative under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
5-Propylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-Propylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the propyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pathways involved may include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridin-3-amine Derivatives
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound* | C₈H₁₂N₂ | Propyl (5), NH₂ (3) | 136.20 (calculated) | High lipophilicity, moderate basicity |
| 4-Chloro-5-methoxypyridin-3-amine | C₆H₇ClN₂O | Cl (4), OCH₃ (5), NH₂ (3) | 170.60 | Electron-withdrawing Cl, polar OCH₃ |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | C₆H₅F₃IN₂ | I (3), CF₃ (5), NH₂ (2) | 316.02 | Heavy atom (I), strong electron-withdrawing CF₃ |
| (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine | C₁₁H₁₂ClF₃N₄ | Cl (3), CF₃ (5), piperidinyl (2) | 316.74 | Complex substituents, potential bioactivity |
| 5-(2-Methoxypyridin-3-YL)pyridin-2-amine | C₁₁H₁₁N₃O | OCH₃ (2-pyridinyl), NH₂ (2) | 201.23 | Bipyridinyl structure, planar conformation |
Substituent Effects on Physicochemical Properties
- Lipophilicity : The propyl group in this compound likely increases logP compared to polar substituents like methoxy (OCH₃) or halogenated groups (Cl, I) . For example, 4-Chloro-5-methoxypyridin-3-amine combines a lipophilic Cl atom with a polar OCH₃, balancing solubility and permeability .
- Basicity : The amine group’s basicity is influenced by adjacent substituents. Electron-withdrawing groups (e.g., CF₃ in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) reduce amine basicity, while alkyl groups (propyl) may slightly enhance it via inductive effects .
- Steric Effects : Bulky substituents like tert-butyldimethylsilyloxy (observed in ) hinder molecular interactions, whereas smaller groups (e.g., methoxy) allow tighter binding in biological targets .
Research Findings and Trends
Lipophilicity vs. Solubility : Alkyl chains improve membrane permeability but often necessitate formulation adjustments to mitigate poor aqueous solubility. This trade-off is critical in drug design .
Structural Complexity : Bipyridinyl structures (e.g., 5-(2-Methoxypyridin-3-YL)pyridin-2-amine) exhibit planar conformations that may facilitate π-π stacking in molecular recognition .
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